2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate
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Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate typically involves multiple steps. The reaction conditions often require the use of catalysts such as silver (I) complexes and a source of fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron (III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran core structure but lacks the thio(methyl)carbamate group.
2-Methyl-2,3-dihydrobenzofuran: Similar structure with a methyl group instead of the dimethylphenylthio(methyl)carbamate group.
Uniqueness
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of benzofuran and thio(methyl)carbamate groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23NO3S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(2,4-dimethylphenyl)sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C20H23NO3S/c1-13-9-10-17(14(2)11-13)25-21(5)19(22)23-16-8-6-7-15-12-20(3,4)24-18(15)16/h6-11H,12H2,1-5H3 |
InChI Key |
VWSNJSIFHLGUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C)C |
Origin of Product |
United States |
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